4-(4'-氰基苯基)哌啶

描述

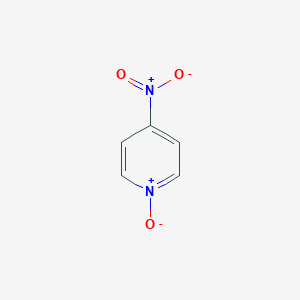

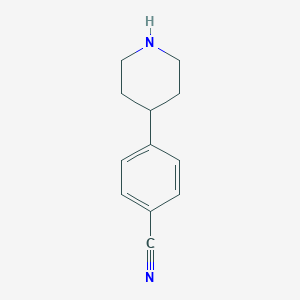

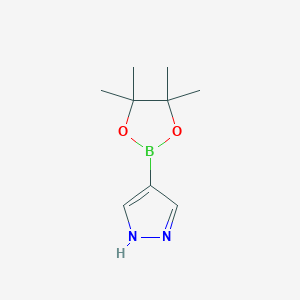

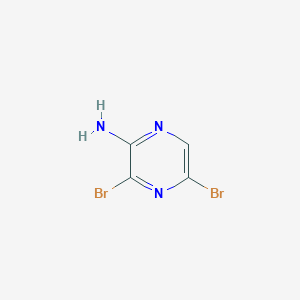

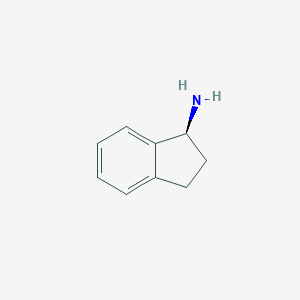

The compound "4-(4'-Cyanophenyl)piperidine" is a chemical structure that is part of various research studies due to its potential applications in medicinal chemistry and material science. The compound features a piperidine ring, which is a common motif in pharmaceutical agents, and a cyanophenyl group, which can contribute to various physical and chemical properties.

Synthesis Analysis

The synthesis of related piperidine compounds has been explored in several studies. For instance, compounds with a piperidine structure have been synthesized through condensation reactions involving 4-piperidones and benzyl nitriles, as well as through cycloaddition reactions with cyclic dienophiles . These methods provide a pathway to create a variety of piperidine derivatives, which could potentially be applied to synthesize the target compound "4-(4'-Cyanophenyl)piperidine".

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of various 4-alkyl-N-(4-cyanophenyl)piperidines has been determined, revealing that the piperidyl rings adopt a chair conformation and that the crystal packing can vary with the alkyl chain length . Additionally, NMR spectroscopy has been used to analyze the structure of N-substituted-4-(cyanophenylmethylene)piperidines, providing insights into the conformational dynamics of the piperidine ring and the electronic effects of substituents .

Chemical Reactions Analysis

Piperidine derivatives can undergo a range of chemical reactions. For instance, the alkylation of piperidinium salts has been reported, which could be relevant for the functionalization of the piperidine ring in "4-(4'-Cyanophenyl)piperidine" . Moreover, the reactivity of the cyano group in related compounds has been investigated, although attempts to modify this group have been unsuccessful in some cases .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the presence of a cyanophenyl group can impact the compound's electronic properties and contribute to its potential as an organic molecular electronic material . Additionally, the orientational order of liquid-crystalline piperidine derivatives has been studied using NMR spectroscopy, which could provide insights into the behavior of "4-(4'-Cyanophenyl)piperidine" in different phases .

科学研究应用

药物设计与合成

哌啶类化合物,包括“4-(4'-氰基苯基)哌啶”,是药物设计中最重要的合成片段之一 . 它们在制药行业中发挥着重要作用,其衍生物存在于二十多种药物类别中 . 发现哌啶环对于手性优化至关重要 .

抗癌应用

哌啶衍生物作为抗癌药物已显示出巨大的治疗潜力 . 例如,哌啶衍生物 1-(2-(4-(二苯并[b,f]噻吨-10-基)苯氧基)乙基)哌啶 (DTPEP) 是从他莫昔芬 (TAM) 合成的,其作用已在雌激素受体 (ER) 阴性细胞 (MDA-MB-231) 和 ER 阳性细胞 (MCF-7) 中观察到 .

抗疟疾应用

“4-(4'-氰基苯基)哌啶”可用于合成 3-氨基吡唑衍生物,这些衍生物可用作抗疟疾药物的前体 .

中枢神经系统 (CNS) 药代动力学

发现哌啶环能增强 CNS 药代动力学特性,使其成为治疗脑转移的潜在候选药物 .

生物活性哌啶的合成

哌啶类化合物用于合成生物活性哌啶类化合物,为合成取代哌啶类化合物的发展提供了快速且经济有效的方法 .

药学相关性

作用机制

Target of Action

The primary targets of 4-(4’-Cyanophenyl)piperidine are currently unknown. This compound is a piperidine derivative, and many piperidine derivatives are known to interact with various receptors and enzymes in the body . .

Mode of Action

Without specific information on the targets of 4-(4’-Cyanophenyl)piperidine, it’s challenging to provide a detailed explanation of its mode of action. Generally, piperidine derivatives can interact with their targets in various ways, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor signaling .

Biochemical Pathways

Piperidine derivatives can influence a variety of biochemical pathways depending on their specific targets

安全和危害

未来方向

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

生化分析

Biochemical Properties

It is known that piperidine derivatives, which include 4-(4’-Cyanophenyl)piperidine, have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Cellular Effects

Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Molecular Mechanism

Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc., are regulated by piperidine derivatives .

Metabolic Pathways

Piperine, a piperidine alkaloid, does not undergo any metabolic change during absorption, but undergoes later metabolism rapidly through other tissues .

属性

IUPAC Name |

4-piperidin-4-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,12,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAZPDPJRACUDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374102 | |

| Record name | 4-(4'-Cyanophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149554-06-3 | |

| Record name | 4-(4'-Cyanophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Cyanophenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

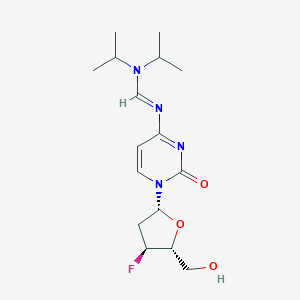

![(1'R,5'S,6'S,9'S,10'S,13'R)-5'-Methyl-6'-prop-1-ynylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol](/img/structure/B131948.png)